molecular formula C9H7BrN2O B6179281 4-amino-6-bromoisoquinolin-1-ol CAS No. 1784604-22-3

4-amino-6-bromoisoquinolin-1-ol

Cat. No.: B6179281
CAS No.: 1784604-22-3
M. Wt: 239.1
InChI Key:
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Description

4-Amino-6-bromoisoquinolin-1-ol is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-bromoisoquinolin-1-ol typically involves the cyclization of 2-alkynyl benzyl azides. One method involves the use of palladium-catalyzed reactions. For instance, 2-phenylethynyl benzyl azide can be treated with PdBr2, CuBr2, and LiBr in acetonitrile to yield 4-bromoisoquinoline . This intermediate can then be further modified to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromoisoquinolin-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions, respectively.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in cyclization and substitution reactions.

    Copper Bromide (CuBr2): Often used in conjunction with palladium catalysts.

    Lithium Bromide (LiBr): Used as an additive in certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Amino-6-bromoisoquinolin-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-6-bromoisoquinolin-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in biological processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-bromoisoquinolin-1-ol is unique due to the presence of both amino and hydroxyl groups on the isoquinoline ring, which allows for a wide range of chemical modifications and applications.

Properties

CAS No.

1784604-22-3

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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